

physical and chemical properties of 2,6-diaminopurine arabinoside

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Compound of Interest

Compound Name: 2,6-Diaminopurine arabinoside

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An In-depth Technical Guide to 2,6-Diaminopurine Arabinoside

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,6-diaminopurine arabinoside (ara-DAP) is a synthetic purine nucleoside analogue that has garnered significant interest in the fields of medicinal chemistry and drug development. Structurally similar to naturally occurring nucleosides, it consists of the purine base 2,6-diaminopurine linked to an arabinose sugar moiety. This unique structure confers upon it distinct physical, chemical, and biological properties, making it a valuable molecule for antiviral and anticancer research. This technical guide provides a comprehensive overview of the core physical and chemical properties of **2,6-diaminopurine arabinoside**, detailed experimental protocols for its analysis, and a visualization of its metabolic pathway.

Physical and Chemical Properties

2,6-diaminopurine arabinoside is a white to off-white solid. Its fundamental properties are summarized in the tables below, providing a clear reference for researchers.

General and Physical Properties

Property	Value	Reference
Molecular Formula	C ₁₀ H ₁₄ N ₆ O ₄	[1]
Molecular Weight	282.26 g/mol	[1]
Appearance	Solid	[1]
Melting Point	286-290 °C	[1]
Optical Activity	[α]22/D +28.5° (c = 0.5% in HCl)	[1]
UV λ _{max} (pH 1)	253, 290 nm	[2]
UV λ _{max} (pH 11)	257, 279 nm	[2]

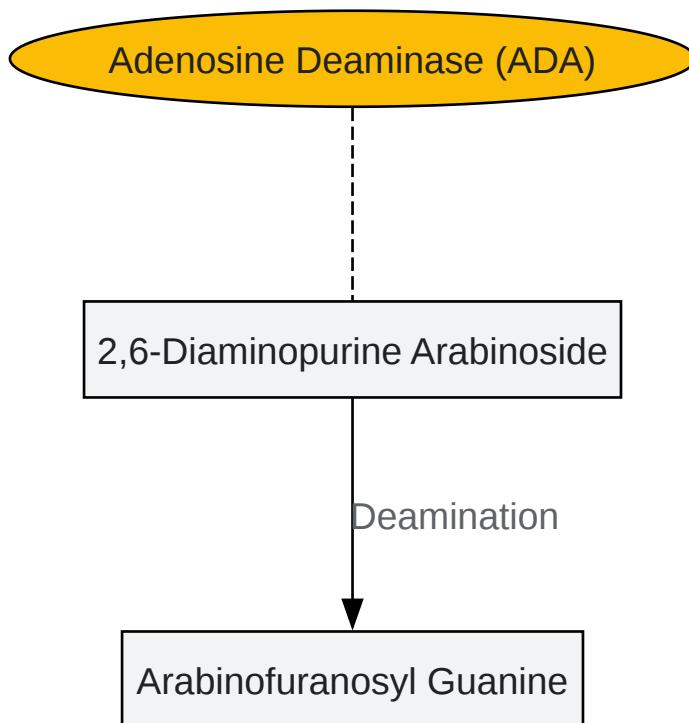
Solubility and pKa

Property	Value	Reference
Solubility in Water	Slightly soluble	[3]
Water Solubility of 2,6-diaminopurine (parent base)	2.38 g/L at 20 °C	[4]
pKa (Strongest Acidic, predicted for 2,6-diaminopurine)	11.84	[3]
pKa (Strongest Basic, predicted for 2,6-diaminopurine)	5.43	[3]
pKa of 2,6-diaminopurine riboside	5.4	[5]

Note: Experimentally determined quantitative solubility and pKa values for **2,6-diaminopurine arabinoside** are not readily available in the literature. The provided solubility for the parent base and pKa values for the parent base and the corresponding riboside can serve as useful estimates.

Metabolic Pathway

2,6-diaminopurine arabinoside is recognized as a prodrug. Its primary metabolic conversion is mediated by the enzyme adenosine deaminase (ADA). This enzymatic deamination results in the formation of an arabinofuranosyl guanine analog, which is the active antiviral agent.



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Caption: Metabolic conversion of **2,6-diaminopurine arabinoside**.

Experimental Protocols

This section provides detailed methodologies for key experiments related to the synthesis and characterization of **2,6-diaminopurine arabinoside**.

Synthesis of 2,6-Diamino-9-(β -D-arabinofuranosyl)purine

A common method for the synthesis of **2,6-diaminopurine arabinoside** involves the deprotection of a precursor molecule. The following is a representative protocol[2]:

Materials:

- Protected **2,6-diaminopurine arabinoside** precursor
- Liquid ammonia
- Sodium metal
- Ammonium chloride
- Benzene
- Water
- Acetic acid

Procedure:

- To 1 gram of the protected precursor, add 200 mL of liquid ammonia.
- Add small pieces of sodium metal until a persistent blue color is observed (approximately 350 mg of sodium).
- Discharge the blue color by adding a few crystals of ammonium chloride.
- Evaporate the ammonia under a stream of nitrogen.
- Triturate the residue with 50 mL of benzene.
- Dissolve the insoluble residue in a few milliliters of water and neutralize with acetic acid.
- Recrystallize the resulting product from water to obtain 2,6-diamino-9-(β -D-arabinofuranosyl)purine.

Enzymatic Assay for Adenosine Deaminase (ADA) Activity

The metabolic conversion of **2,6-diaminopurine arabinoside** can be monitored using an enzymatic assay for adenosine deaminase. A general protocol for a colorimetric ADA assay is outlined below[6][7][8]:

Principle: Adenosine deaminase catalyzes the deamination of adenosine (or its analogs like ara-DAP) to inosine (or the corresponding inosine analog). In this assay, the product is further converted in a series of enzymatic steps that ultimately produce a colored product or a product that can be measured by UV absorbance.

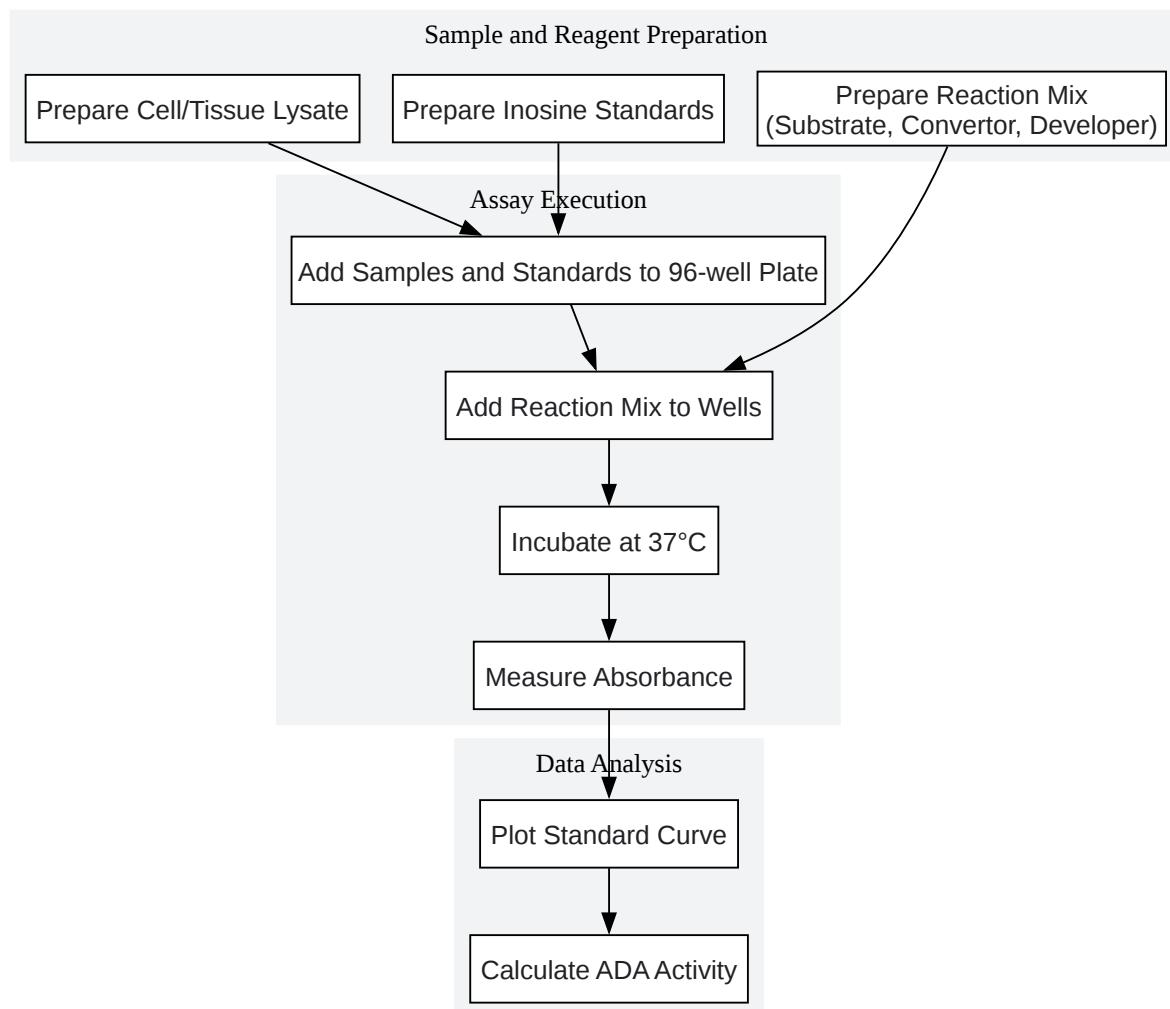
Materials:

- ADA Assay Buffer
- Substrate solution (adenosine or **2,6-diaminopurine arabinoside**)
- ADA Convertor
- ADA Developer
- Inosine Standard
- 96-well UV-transparent plate
- Microplate reader

Procedure:

- Sample Preparation: Prepare tissue or cell lysates in cold ADA Assay Buffer containing a protease inhibitor cocktail. Centrifuge to clarify the lysate.
- Standard Curve: Prepare a series of inosine standards in ADA Assay Buffer.
- Reaction Setup:
 - Add samples and standards to the wells of a 96-well plate.
 - Prepare a Reaction Mix containing the substrate, ADA Convertor, and ADA Developer in ADA Assay Buffer.
 - Add the Reaction Mix to the sample and standard wells.
- Incubation and Measurement:

- Incubate the plate at 37°C.
- Measure the absorbance at the appropriate wavelength (e.g., 550 nm for a colorimetric assay or 293 nm for a UV-based assay) in kinetic or endpoint mode.
- Calculation: Calculate the ADA activity in the samples based on the standard curve.



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Caption: Workflow for a typical adenosine deaminase activity assay.

LC-MS/MS Method for Quantification in Biological Samples

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and specific method for quantifying nucleoside analogues like **2,6-diaminopurine arabinoside** in biological matrices. A general protocol is provided below, which can be adapted for specific instrumentation and sample types[9][10][11].

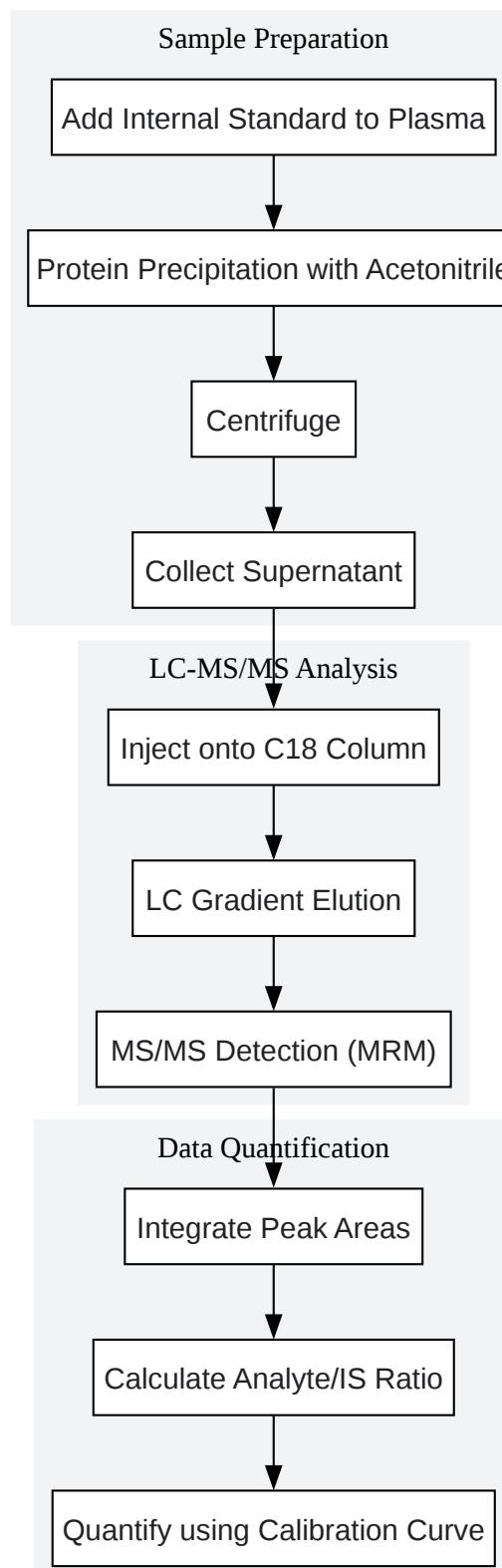
Materials:

- LC-MS/MS system (e.g., Triple Quadrupole)
- C18 reverse-phase HPLC column
- Acetonitrile (ACN)
- Formic acid or other mobile phase additives
- Internal Standard (IS) (e.g., a stable isotope-labeled version of the analyte)
- Biological matrix (e.g., plasma)

Procedure:

- Sample Preparation (Protein Precipitation):
 - To a small volume of plasma (e.g., 50 µL), add a solution of the internal standard.
 - Add a larger volume of cold acetonitrile (e.g., 150 µL) to precipitate proteins.
 - Vortex and centrifuge the samples.
 - Transfer the supernatant for analysis.
- LC Separation:
 - Inject the prepared sample onto a C18 column.

- Elute the analyte using a gradient of mobile phases (e.g., water with 0.1% formic acid and acetonitrile with 0.1% formic acid).
- MS/MS Detection:
 - Use an electrospray ionization (ESI) source in positive ion mode.
 - Set up Multiple Reaction Monitoring (MRM) to monitor specific precursor-to-product ion transitions for both the analyte and the internal standard.
- Quantification:
 - Generate a calibration curve using standards of known concentrations.
 - Quantify the analyte in the samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.



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Caption: General workflow for LC-MS/MS quantification.

Conclusion

2,6-diaminopurine arabinoside is a promising nucleoside analogue with significant potential in therapeutic research. This guide has provided a detailed overview of its key physical and chemical properties, its metabolic activation pathway, and standardized protocols for its synthesis and analysis. The presented data and methodologies are intended to serve as a valuable resource for researchers and professionals in the field of drug discovery and development, facilitating further investigation into the therapeutic applications of this important compound.

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References

- 1. Thieme E-Books & E-Journals [thieme-connect.de]
- 2. prepchem.com [prepchem.com]
- 3. Showing Compound 2,6-Diaminopurine (FDB007480) - FooDB [foodb.ca]
- 4. 2,6-Diaminopurine CAS#: 1904-98-9 [m.chemicalbook.com]
- 5. pubs.rsc.org [pubs.rsc.org]
- 6. assaygenie.com [assaygenie.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. hoelzel-biotech.com [hoelzel-biotech.com]
- 9. A sensitive LC-MS/MS method for quantification of a nucleoside analog in plasma: application to in vivo rat pharmacokinetic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. An on-line SPE-LC-MS/MS Method for Quantification of Nucleobases and Nucleosides present in Biological Fluids - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mnkjournals.com [mnkjournals.com]
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